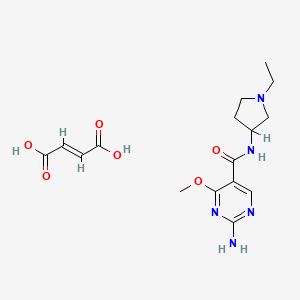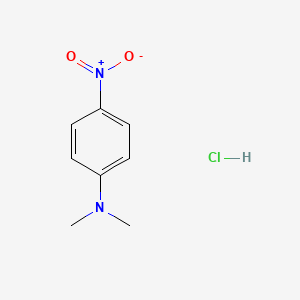
Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride is a chemical compound with the molecular formula C8H10N2O2·HCl. It is also known by other names such as N,N-Dimethyl-4-nitroaniline hydrochloride. This compound is characterized by the presence of a nitro group (-NO2) and a dimethylamino group (-N(CH3)2) attached to a benzene ring, along with a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride typically involves the nitration of N,N-dimethylaniline. The process can be summarized as follows:
Nitration: N,N-Dimethylaniline is treated with a nitrating mixture (usually a combination of concentrated sulfuric acid and nitric acid) to introduce the nitro group at the para position relative to the dimethylamino group.
Isolation: The resulting product, N,N-dimethyl-4-nitroaniline, is then isolated and purified.
Formation of Hydrochloride Salt: The purified N,N-dimethyl-4-nitroaniline is reacted with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Hydrogen peroxide.
Nitrating Mixture: Concentrated sulfuric acid and nitric acid.
Major Products Formed
Reduction: N,N-Dimethyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: N,N-Dimethyl-4-nitroaniline N-oxide.
Applications De Recherche Scientifique
Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The dimethylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-4-nitroaniline: Similar structure but without the hydrochloride salt.
N-Methyl-4-nitroaniline: Contains a single methyl group instead of two.
4-Nitroaniline: Lacks the dimethylamino group.
Uniqueness
Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride is unique due to the presence of both the nitro and dimethylamino groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Propriétés
Numéro CAS |
56527-76-5 |
|---|---|
Formule moléculaire |
C8H11ClN2O2 |
Poids moléculaire |
202.64 g/mol |
Nom IUPAC |
N,N-dimethyl-4-nitroaniline;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-9(2)7-3-5-8(6-4-7)10(11)12;/h3-6H,1-2H3;1H |
Clé InChI |
PTBXNJNHVLMWQK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


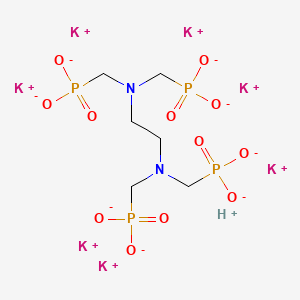


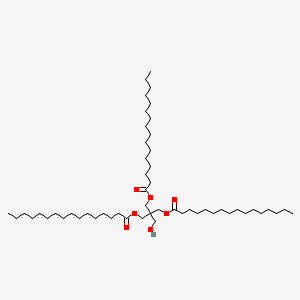
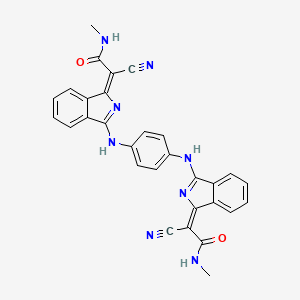



![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)


